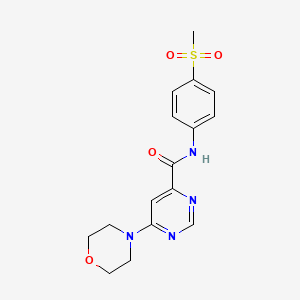
N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring that is found in many biological compounds. It also contains a morpholine ring, which is often used in drug design due to its polarity and ability to form hydrogen bonds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrimidine ring and the morpholine ring could potentially form a bicyclic structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the morpholine ring could undergo electrophilic substitution, and the pyrimidine ring could participate in nucleophilic substitution reactions .Applications De Recherche Scientifique
Tyrosine Kinase Inhibitors
N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide falls within the category of tyrosine kinase inhibitors. These compounds have been investigated for their role in inactivating pan-erbB tyrosine kinases. Their modifications can define structural requirements for irreversible inhibition, with a focus on improving solubility and bioavailability (Smaill et al., 2001).
Carbonic Anhydrase Inhibitors
Research into the inhibition of carbonic anhydrase (CA) isoenzymes has identified compounds similar to this compound as effective inhibitors. These compounds, including aromatic sulfonamides, have shown varying degrees of inhibition across different CA isoenzymes, suggesting potential therapeutic applications (Supuran et al., 2013).
Antimicrobial Agents
Compounds with structural similarities to this compound, particularly those with a morpholine group, have been explored for their antimicrobial properties. They've been assessed for efficacy against various strains of bacteria and fungi, providing insights into their potential use as antimicrobial agents (Oliveira et al., 2015).
Modulation of Antibiotic Activity
These compounds have also been evaluated for their ability to modulate antibiotic activity against multidrug-resistant strains of bacteria. This suggests a role in enhancing the effectiveness of existing antibiotics, particularly in the context of increasing antibiotic resistance (Oliveira et al., 2015).
NF-kappaB and AP-1 Gene Expression Inhibitors
Further, these compounds have been studied for their impact on gene expression, specifically inhibiting NF-kappaB and AP-1 transcription factors. Such research can have significant implications in the study of diseases where these transcription factors play a crucial role (Palanki et al., 2000).
Antihypertensive Agents
Additionally, derivatives of these compounds have been synthesized and evaluated for their antihypertensive activity. This highlights the potential utility of this compound derivatives in the treatment of hypertension (Alam et al., 2010).
Mécanisme D'action
Target of Action
The primary target of N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain. The compound acts as a selective inhibitor of COX-2 .
Mode of Action
The compound interacts with COX-2 by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted into prostaglandins by the COX enzymes. When this compound inhibits cox-2, the production of prostaglandins is reduced, leading to decreased inflammation .
Pharmacokinetics
These compounds generally show good bioavailability and safety profiles .
Result of Action
The inhibition of COX-2 by this compound results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation and pain, making this compound potentially useful in the treatment of conditions such as arthritis .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Based on its structural characteristics, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s molecular structure, particularly its morpholinopyrimidine core and the presence of a methylsulfonyl group .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide at different dosages in animal models have not been reported in the literature .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with specific transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N-(4-methylsulfonylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-25(22,23)13-4-2-12(3-5-13)19-16(21)14-10-15(18-11-17-14)20-6-8-24-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVVYASHYXGKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2750295.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2750296.png)
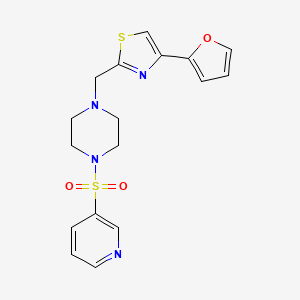

![tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2750302.png)


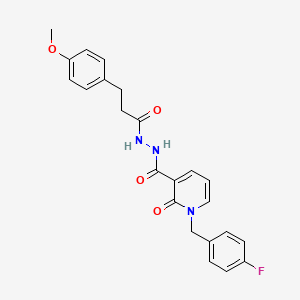
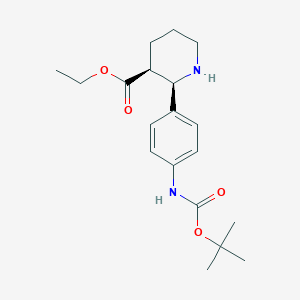


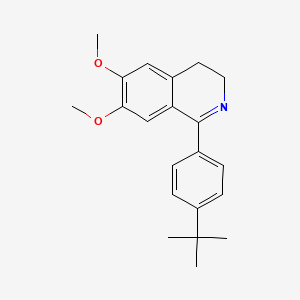
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)
